molecular formula C13H18ClNO2 B6136916 4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

Cat. No.: B6136916
M. Wt: 255.74 g/mol
InChI Key: ZOEKHJMLCWFORT-UHFFFAOYSA-N
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Description

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is an organic compound that belongs to the family of phenoxyamines. This compound is characterized by the presence of an ethoxyphenoxy group attached to a butynylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and propargyl bromide.

    Reaction Conditions: The 2-ethoxyphenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2-ethoxyphenoxypropyne.

    Amine Introduction: The resulting product is then reacted with N-methylamine under basic conditions to introduce the amine group, forming 4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenoxyamines.

Scientific Research Applications

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-ethoxyphenoxy)-3-fluoroaniline
  • 2-(2-ethoxyphenoxy)ethylamine
  • N-[4-(2-ethoxyphenoxy)-2-ethyl-2-methylbutyl]cyclopropanamine

Uniqueness

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride stands out due to its unique butynylamine backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-15-12-8-4-5-9-13(12)16-11-7-6-10-14-2;/h4-5,8-9,14H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEKHJMLCWFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC#CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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